Methyl (11Z,14Z,17Z)-eicosatrienoate is primarily sourced from marine organisms and certain plant oils. It is considered a rare omega-3 fatty acid in humans but plays a significant role in biological processes related to inflammation and cell signaling.
The synthesis of methyl (11Z,14Z,17Z)-eicosatrienoate can be achieved through several methods. One notable approach involves Wittig coupling, where a phosphonium salt is reacted with an aldehyde or ketone to form an alkene. In this case, the synthesis may start from 3,6-nonadienyltriphenylphosphonium iodide combined with appropriate fatty acid derivatives such as methyl 11-oxoundecanoate.
Methyl (11Z,14Z,17Z)-eicosatrienoate features multiple double bonds in its carbon chain configuration, specifically at the 11th, 14th, and 17th positions.
O=C(OC)CCCCCCCCCC=CCC=CCC=CCC
XQAVRBUXEPJVRC-YSTUJMKBSA-N
This configuration indicates that it belongs to the class of polyunsaturated fatty acids which are essential for various biological functions.
Methyl (11Z,14Z,17Z)-eicosatrienoate participates in several chemical reactions typical of fatty acids:
These reactions are crucial for modifying the compound for various applications in pharmaceuticals and nutrition.
The mechanism of action for methyl (11Z,14Z,17Z)-eicosatrienoate primarily involves its role as a precursor for bioactive lipids that modulate inflammatory responses. Upon metabolism:
Methyl (11Z,14Z,17Z)-eicosatrienoate exhibits several notable physical and chemical properties:
Methyl (11Z,14Z,17Z)-eicosatrienoate finds applications across various fields:
This compound's unique structure and properties make it a valuable subject for ongoing research into its therapeutic potential and applications in health science.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2